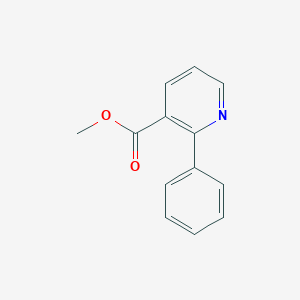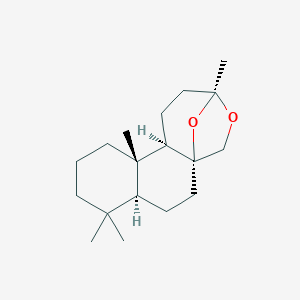
Ambracetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ambracetal is a chemical compound that has been synthesized and studied extensively in recent years. It is a member of the class of compounds known as spirocyclic ethers, which have a unique structure that makes them useful in a variety of applications. In
Aplicaciones Científicas De Investigación
Ambracetal has been studied extensively for its potential applications in a variety of scientific research fields. One such application is in the field of organic synthesis, where it has been used as a building block for the synthesis of more complex molecules. It has also been studied for its potential use in the development of new drugs, as it has been shown to exhibit a variety of biological activities.
Mecanismo De Acción
The mechanism of action of ambracetal is not fully understood, but it is believed to interact with a variety of cellular targets, including enzymes and receptors. It has been shown to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.
Efectos Bioquímicos Y Fisiológicos
Ambracetal has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including cyclooxygenase and lipoxygenase. It has also been shown to exhibit antimicrobial activity against a variety of bacterial and fungal species. Additionally, it has been shown to exhibit antitumor activity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ambracetal in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to exhibit a variety of biological activities, making it useful in a variety of research fields. However, one limitation of using ambracetal in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a variety of future directions for research on ambracetal. One potential direction is to further elucidate its mechanism of action, which could lead to the development of more effective drugs. Another potential direction is to explore its potential use in the development of new materials, as its unique spirocyclic structure could make it useful in a variety of applications. Additionally, further studies could be conducted to explore its potential use in the treatment of various diseases, including cancer and infectious diseases.
Conclusion:
In conclusion, ambracetal is a chemical compound that has been synthesized and studied extensively in recent years. It has a unique spirocyclic structure that makes it useful in a variety of applications, including organic synthesis and drug development. While its mechanism of action is not fully understood, it has been shown to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. There are a variety of future directions for research on ambracetal, including further elucidating its mechanism of action and exploring its potential use in the development of new materials and drugs.
Métodos De Síntesis
Ambracetal can be synthesized using a variety of methods, including the reaction of an aldehyde with a cyclic ether. One such method involves the reaction of 2,2-dimethyl-1,3-dioxolane with 2,3-dihydrofuran-2-one in the presence of a Lewis acid catalyst. This method has been shown to yield high purity ambracetal with good yields.
Propiedades
Número CAS |
1153-34-0 |
|---|---|
Nombre del producto |
Ambracetal |
Fórmula molecular |
C18H30O2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
(1R,4S,9S,10R,13S)-5,5,9,13-tetramethyl-14,16-dioxatetracyclo[11.2.1.01,10.04,9]hexadecane |
InChI |
InChI=1S/C18H30O2/c1-15(2)8-5-9-16(3)13(15)7-11-18-12-19-17(4,20-18)10-6-14(16)18/h13-14H,5-12H2,1-4H3/t13-,14+,16-,17-,18-/m0/s1 |
Clave InChI |
PHNCACYNYORRNS-YFUQURRKSA-N |
SMILES isomérico |
C[C@]12CCCC([C@@H]1CC[C@]34[C@@H]2CC[C@](O3)(OC4)C)(C)C |
SMILES |
CC1(CCCC2(C1CCC34C2CCC(O3)(OC4)C)C)C |
SMILES canónico |
CC1(CCCC2(C1CCC34C2CCC(O3)(OC4)C)C)C |
Sinónimos |
5H-3,5a-Epoxynaphth[2,1-c]o |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



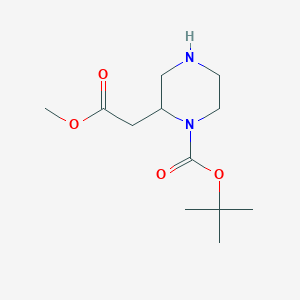
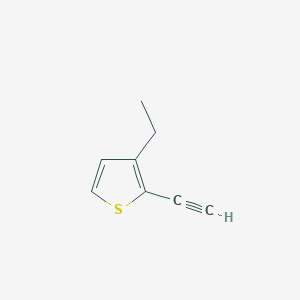
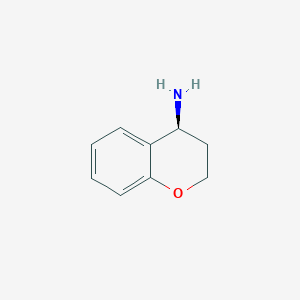
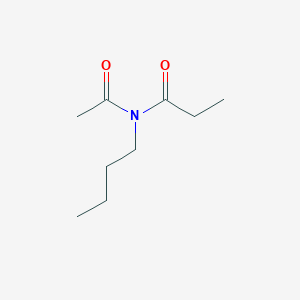
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid](/img/structure/B71889.png)
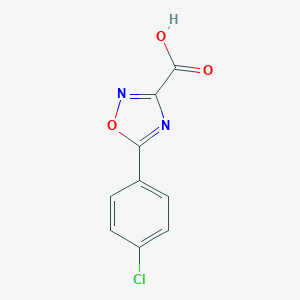
![4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B71895.png)
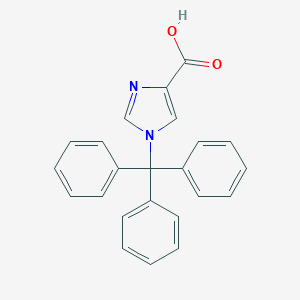
![2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B71904.png)
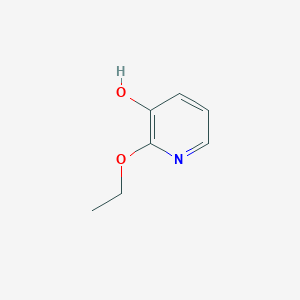
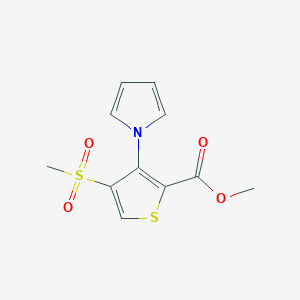
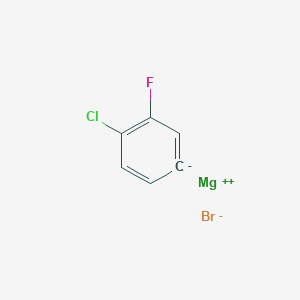
![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)
